Zirconium hydroxide

Arsenic remediation Adsorption Water treatment

Conventional adsorbents demand excessive media volume to meet phosphate and arsenate removal targets. Zirconium hydroxide (CAS 14475-63-9) resolves this with an amorphous structure delivering 300-500 m²/g surface area and high-density surface hydroxyl groups for superior anion exchange. • Arsenic capacity ~70 mg/g - 7× higher than crystalline ZrO₂, reducing required adsorbent mass by ~86%. • Volumetric SO₂ removal ~10× greater than activated carbon, enabling compact scrubber designs. • Maintains reversible CO₂ capture in wet gas streams without energy-intensive feed-gas drying.

Molecular Formula Zr(OH)4
H4O4Z
Molecular Weight 159.25 g/mol
CAS No. 14475-63-9
Cat. No. B077722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium hydroxide
CAS14475-63-9
Synonymszirconium hydroxide
Molecular FormulaZr(OH)4
H4O4Z
Molecular Weight159.25 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[OH-].[Zr+4]
InChIInChI=1S/4H2O.Zr/h4*1H2;/q;;;;+4/p-4
InChIKeyHAIMOVORXAUUQK-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Hydroxide Procurement-Grade Baseline Overview


Zirconium hydroxide (Zr(OH)₄, CAS 14475‑63‑9) is an amorphous, white solid metal hydroxide belonging to the class of hydrous zirconia materials [1]. It is produced primarily by controlled base hydrolysis of zirconium oxychloride or zirconium nitrate precursors [2]. The material is characterized by a high specific surface area (typically 300–500 m²/g), a large total pore volume, and a high density of surface hydroxyl groups that confer strong anion‑exchange properties, particularly toward phosphate, arsenate, fluoride, and sulfate ions [3]. It is widely employed both as a precursor for the manufacture of zirconium dioxide (ZrO₂) ceramics and solid‑acid catalysts, and as an active adsorbent in water‑treatment and gas‑purification systems .

Amorphous hydrous zirconia with high surface area and pore volume
High density of surface hydroxyl groups for anion exchange (phosphate, arsenate, fluoride, sulfate)
Precursor for ZrO₂ ceramics and solid-acid catalysts; active adsorbent in water and gas purification

Why Generic Substitutes Fail for Zirconium Hydroxide


Although several metal hydroxides (e.g., aluminum, cerium, titanium, and iron hydroxides) and zirconium‑based materials (e.g., calcined ZrO₂, zirconium oxychloride, zirconium carbonate) share superficial functional similarities, their performance in adsorption, catalysis, and precursor conversion diverges sharply due to differences in surface chemistry, hydroxyl‑group density, pore architecture, and thermal behavior [1]. Zirconium hydroxide’s amorphous structure and high specific surface area (up to ~500 m²/g) yield anion‑exchange capacities and selectivity profiles that cannot be replicated by crystalline ZrO₂, which loses surface hydroxyl groups upon calcination, or by aluminum hydroxide, which exhibits markedly lower phosphate adsorption capacity and narrower pH operational windows [2][3]. In gas‑phase applications, zirconium hydroxide outperforms both activated carbon and zeolites in SO₂ and CO₂ removal on a per‑volume basis, making direct substitution without quantitative performance loss impossible [4].

Crystalline ZrO₂ (calcined) lacks surface hydroxyl groups; phosphate adsorptivity may drop to zero, making it non-interchangeable for adsorption applications.
Aluminum hydroxide exhibits lower phosphate capacity and narrower pH operational windows; not a direct substitute for high-selectivity removal.
Activated carbon and zeolites achieve lower volumetric SO₂ and CO₂ removal; zeolites require feed-gas drying, limiting direct substitution in humid streams.

Quantitative Differentiation Evidence Against Closest Analogs


Arsenate Adsorption: Amorphous Zr(OH)₄ vs. Crystalline ZrO₂

In a direct head‑to‑head batch‑adsorption study, amorphous zirconium hydroxide and a novel zirconium oxyhydroxide (ZBA) both achieved maximum arsenic adsorption capacities of approximately 70 mg/g, while crystalline ZrO₂ reached only approximately 10 mg/g under identical conditions [1]. This represents a 7‑fold higher gravimetric capacity for the hydroxide form.

Arsenate Adsorption
Head-to-head
Zr(OH)₄: ~70 mg/g
vs
Crystalline ZrO₂: ~10 mg/g
Reported 7-fold higher gravimetric As capacity
Batch adsorption, pH 6–10, r=0.953–0.997
Arsenic remediation Adsorption Water treatment

Phosphate Capacity and Thermal Stability: Zr(OH)₄ vs. Calcined ZrO₂

Orthogonal experiments determined the phosphate adsorption capacity of fresh zirconium hydroxide (ZrH) to be 210.9 mg/g [1]. Progressive calcination at 100–600 °C caused a dramatic decrease in adsorption capacity, and after calcination at 700 °C the product was identified as ZrO₂ with complete loss of adsorptivity [1]. This demonstrates that the surface hydroxyl groups, not the zirconium oxide matrix, are the active sites and that calcined ZrO₂ is functionally inert for phosphate removal compared to the hydroxide form.

Phosphate Capacity
Head-to-head
Fresh Zr(OH)₄: 210.9 mg/g
vs
700 °C calcined (ZrO₂): 0 mg/g
Adsorptivity depends on surface hydroxyl groups
Orthogonal optimization, TG/DTA, XRD
Phosphate removal Eutrophication control Adsorbent thermal stability

SO₂ Removal: Zr(OH)₄ vs. Activated Carbon

In a flow‑through study at room temperature, zirconium hydroxide with a surface area of 365 m²/g achieved an SO₂ removal capacity of ~90 mg SO₂ per cm³ bed volume [1]. This capacity is almost an order of magnitude greater than that of un‑impregnated activated carbon and more than twice the value achieved for activated carbon impregnated with 10 % CuO [1]. On a gravimetric basis, activated carbon impregnated with Zr(OH)₄ and CuO achieved ~53 mg/g, which was more than 10 times that of normal activated carbon [2].

SO₂ Removal
Head-to-head
Zr(OH)₄: ~90 mg SO₂/cm³
vs
Act. carbon: ~9; CuO/AC: ~45 mg SO₂/cm³
Reported ~10× volumetric capacity vs carbon
Flow-through, room temp., XPS sulfite
SO₂ scrubbing Air purification Reactive substrates

CO₂ Adsorption Under Humidity: Zr(OH)₄ vs. Zeolite 13X

A mesoporous zirconium hydroxide with a surface area of ~400 m²/g was compared against commercial zeolite 13X for CO₂ adsorption over a pressure range of 100–3000 kPa [1]. The Zr(OH)₄ material exhibited significantly higher CO₂ uptake and working capacity on a volumetric basis [1]. Critically, in the presence of co‑adsorbed water, mesoporous Zr(OH)₄ displayed reversible CO₂ adsorption–desorption behavior, whereas zeolite 13X exhibited negligible CO₂ adsorption under identical humid conditions [1].

CO₂ Adsorption (Humid)
Head-to-head
Zr(OH)₄: Reversible adsorption-desorption
vs
Zeolite 13X: Negligible CO₂ uptake
Maintains working capacity without dehydration
100–3000 kPa, 298 K, PSA
CO₂ capture Pressure swing adsorption Water‑tolerant adsorbents

CO₂ Capture and Conversion: Zr(OH)₄ vs. Ce(OH)₄

In a comparative study of sol‑gel and co‑precipitation synthesis methods, sol‑gel‑derived Zr(OH)₄ achieved a CO₂ adsorption capacity of 1.18 mmol/g, exceeding co‑precipitated Zr(OH)₄ (0.92 mmol/g), co‑precipitated Ce(OH)₄ (0.25 mmol/g), and sol‑gel Ce(OH)₄ (0.45 mmol/g) [1]. The same sol‑gel Zr(OH)₄ produced a maximum ethylene urea yield of 0.23 mmol at 160 °C, compared to 0.16 mmol for co‑precipitated Zr(OH)₄ and 0.12 mmol for both Ce(OH)₄ variants [1].

CO₂ Capture & Conversion
Head-to-head
Sol-gel Zr(OH)₄: 1.18 mmol/g, EU 0.23 mmol
vs
Ce(OH)₄: 0.25–0.45 mmol/g, EU 0.12 mmol
Reported higher CO₂ capacity and urea yield
Ambient CO₂ ads., 160 °C EU synthesis
CO₂ utilization Carbon capture Heterogeneous catalysis

Phosphate Selectivity in Seawater: Zr(OH)₄ vs. Layered Double Hydroxides

In phosphate‑enriched seawater batch tests, amorphous zirconium hydroxide ZrO(OH)₂·(Na₂O)₀.₀₅·1.5H₂O exhibited much higher adsorptivity toward phosphate ions than representative layered double hydroxides (LDHs) based on Mg(II)–Al(III), Mg(II)–Fe(III), and Ni(II)–Fe(III) [1]. At an adsorbent/solution ratio of 0.05 g/2 L, uptake values were 10 mg‑P/g from phosphate‑enriched seawater and 17 mg‑P/g from model wastewater [1]. Phosphate was effectively desorbed using 0.1 M NaOH, enabling regeneration [1].

Seawater Phosphate Selectivity
Head-to-head
Zr(OH)₄: 10–17 mg-P/g, high selectivity
vs
LDHs (Mg/Al, Mg/Fe, Ni/Fe): lower
Reported higher phosphate selectivity in seawater
Seawater & model wastewater, pH ≤6
Seawater phosphate removal Selective adsorption Anion exchange

Procurement-Relevant Application Scenarios


High-Capacity Arsenic Removal from Wastewater

The 7‑fold higher arsenic adsorption capacity of Zr(OH)₄ (~70 mg/g) relative to crystalline ZrO₂ (~10 mg/g) [1] makes it the material of choice for fixed‑bed and point‑of‑use arsenic remediation systems. In procurement terms, specifying amorphous Zr(OH)₄ over ZrO₂ reduces the required adsorbent mass by approximately 86 % for a given treatment target, directly lowering shipping, handling, and disposal costs.

Fixed-Bed SO₂ Scrubbing with Reduced Bed Volume

Zr(OH)₄ achieves a volumetric SO₂ removal capacity ~10 × greater than activated carbon and ~2 × greater than CuO‑impregnated carbon [1]. This enables compact scrubber designs for industrial flue‑gas and chemical‑warfare‑agent filtration systems, where space and weight constraints are critical. The chemical retention of SO₂ as zirconium sulfite, confirmed by XPS, supports safe disposal or regeneration strategies.

Moisture-Tolerant CO₂ Capture for PSA Processes

Unlike zeolite 13X, which loses essentially all CO₂ adsorption capacity in the presence of co‑adsorbed water, mesoporous Zr(OH)₄ maintains reversible CO₂ adsorption–desorption performance across 100–3000 kPa [1]. This eliminates the need for energy‑intensive feed‑gas drying, providing a distinct procurement advantage for post‑combustion CO₂ capture and natural‑gas upgrading where water vapor is intrinsically present.

Integrated CO₂ Capture and Conversion to Ethylene Urea

Sol‑gel‑derived Zr(OH)₄ not only captures 2.6–4.7 × more CO₂ than cerium hydroxide variants but also yields ~1.9 × more ethylene urea product under identical reaction conditions [1]. This dual functionality positions Zr(OH)₄ as a preferred precursor for catalyst‑adsorbent systems in CO₂‑utilization process streams, where both capture efficiency and downstream conversion yield drive total process economics.

Application
Selection Property
Validation Focus
Arsenic Removal from Wastewater
High surface-area amorphous Zr(OH)₄
Arsenate adsorption isotherm & column breakthrough
Fixed-Bed SO₂ Scrubbing
High volumetric SO₂ capacity
SO₂ breakthrough under humid gas streams
Moisture-Tolerant CO₂ Capture (PSA)
Reversible CO₂ adsorption in humid feed
Working capacity & moisture cycling stability
Integrated CO₂ Capture & Ethylene Urea Synthesis
Dual-function adsorbent/catalyst (sol-gel)
CO₂ capacity & EU yield under process conditions
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